![molecular formula C3H9AsS B13830364 Dimethyl methylthioarsine CAS No. 38859-90-4](/img/structure/B13830364.png)
Dimethyl methylthioarsine
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Overview
Description
Dimethyl methylthioarsine is an organoarsenic compound with the molecular formula C₃H₉AsS and a molecular weight of 152.09 g/mol It is characterized by the presence of arsenic and sulfur atoms within its structure, making it a unique compound in the field of organometallic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl methylthioarsine can be synthesized through several methods. One common synthetic route involves the reaction of dimethylarsinic acid with hydrogen sulfide in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined in a controlled environment. The process may include steps such as purification and distillation to obtain the compound in its pure form. The use of advanced technologies and equipment ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl methylthioarsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylarsinic acid and other oxidation products.
Reduction: Reduction reactions may yield simpler arsenic-containing compounds.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce dimethylarsinic acid, while substitution reactions can yield a variety of organoarsenic compounds.
Scientific Research Applications
Dimethyl methylthioarsine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which dimethyl methylthioarsine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to sulfur-containing amino acids, leading to alterations in protein function and cellular processes. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential biological and therapeutic effects.
Comparison with Similar Compounds
Dimethylarsinic Acid: Similar in structure but lacks the methylthio group.
Trimethylarsine: Contains three methyl groups attached to arsenic.
Dimethylarsinous Acid: Another organoarsenic compound with different functional groups.
Uniqueness: Dimethyl methylthioarsine is unique due to the presence of both methyl and methylthio groups attached to arsenic. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
Dimethyl methylthioarsine (DMTA) is an organoarsenic compound with significant biological activity, particularly in the context of its toxicity and potential metabolic pathways. This article explores the biological mechanisms, case studies, and research findings related to DMTA, providing a comprehensive overview of its effects on biological systems.
This compound has the chemical formula C3H9AsS and is classified as a methylated arsenic compound. Its biological activity primarily stems from its ability to interact with thiol-containing proteins and enzymes. The mechanism involves the binding of DMTA to thiol groups, leading to enzyme inhibition and disruption of cellular functions, which is a common pathway for arsenic toxicity.
Property | Value |
---|---|
Molecular Formula | C₃H₉AsS |
Molecular Weight | 123.19 g/mol |
Boiling Point | 130 °C |
Solubility | Soluble in organic solvents |
Biological Activity and Toxicity
The biological activity of DMTA is characterized by its toxic effects on various cellular processes. Research indicates that DMTA can induce oxidative stress, which contributes to its toxicological profile. This oxidative stress results from the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA .
Case Studies on DMTA Exposure
-
Case Study: Occupational Exposure
A study reported cases of workers exposed to arsenic compounds, including DMTA, who presented symptoms such as respiratory distress and neurological impairments. The symptoms were attributed to the compound's interference with cellular respiration and neurotransmitter function . -
Case Study: Environmental Contamination
In a region contaminated with arsenic-based pigments, residents exhibited increased rates of skin lesions and other health issues. Analysis indicated that DMTA was present in the soil samples, linking environmental exposure to adverse health outcomes .
Metabolism of this compound
The metabolism of DMTA involves its transformation into less toxic metabolites through methylation processes. This biotransformation is facilitated by enzymes such as arsenic methyltransferase (AS3MT), which converts inorganic arsenic into methylated forms. The resulting metabolites can be further processed or excreted through urine .
Table 2: Metabolites of this compound
Metabolite | Description |
---|---|
Monomethylarsonous Acid | First methylated product |
Dimethylarsinic Acid | Further methylated product |
Dimethyldithioarsinic Acid | Thiolated form associated with detoxification |
Research Findings
Recent studies have highlighted the dual nature of arsenic compounds like DMTA, showing both carcinogenic and potential anticancer properties depending on the dosage and exposure route. For instance, low doses may exhibit anticancer effects through apoptosis induction in certain cancer cell lines, while higher doses are linked to tumor promotion and progression .
Summary of Key Research Findings
- Toxicity : DMTA is highly toxic due to its ability to disrupt cellular functions.
- Oxidative Stress : It generates ROS leading to cellular damage.
- Metabolism : Undergoes methylation in the liver, producing various metabolites.
- Health Impact : Linked to occupational and environmental health issues.
Properties
CAS No. |
38859-90-4 |
---|---|
Molecular Formula |
C3H9AsS |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
dimethyl(methylsulfanyl)arsane |
InChI |
InChI=1S/C3H9AsS/c1-4(2)5-3/h1-3H3 |
InChI Key |
UMQWVIXEKXPHAS-UHFFFAOYSA-N |
Canonical SMILES |
CS[As](C)C |
Origin of Product |
United States |
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